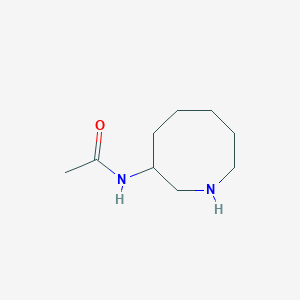![molecular formula C14H20N2O3 B13198805 {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclopentylmethanol moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: Conversion of the nitro group to an amino group.
Alkylation: Formation of the cyclopentylmethanol moiety.
Coupling: Combining the amino-nitrophenyl and cyclopentylmethanol fragments under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the phenyl ring or the cyclopentyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amino alcohols .
科学的研究の応用
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the nitrophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclohexyl}methanol
Uniqueness
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopentylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
[1-[2-amino-1-(3-nitrophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N2O3/c15-9-13(14(10-17)6-1-2-7-14)11-4-3-5-12(8-11)16(18)19/h3-5,8,13,17H,1-2,6-7,9-10,15H2 |
InChIキー |
VSQRKBHRQFXQOP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


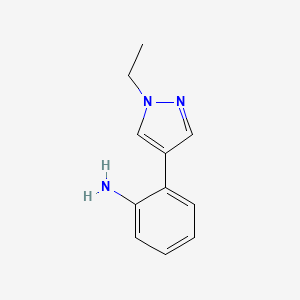
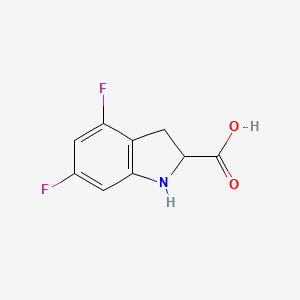

![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
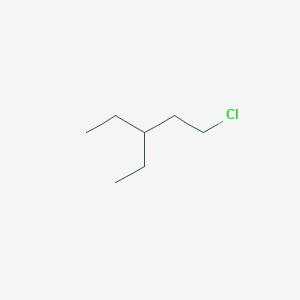
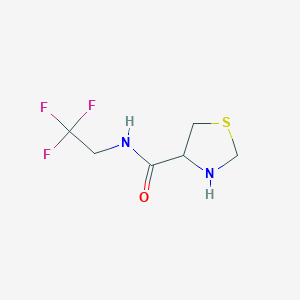
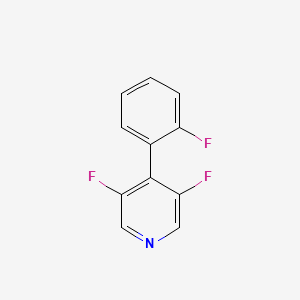
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
